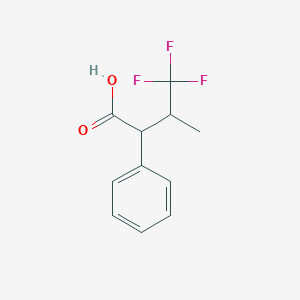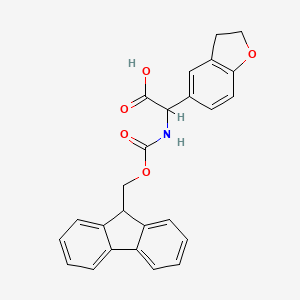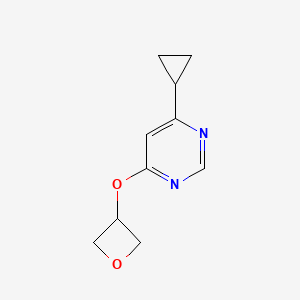
4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine, involves various methods. One of the common methods includes an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction . More detailed synthetic approaches can be found in the literature .Scientific Research Applications
Antiviral and Antitumor Applications
Pyrimidine derivatives exhibit significant biological activities, including antiviral and antitumor properties. For instance, 6-substituted pyrrolo[2,3-d]pyrimidines have been designed as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, showing micromolar to submicromolar antiproliferative potencies against various tumor cell lines (Liu et al., 2015). These compounds interfere with DNA synthesis and cell replication, making them potential candidates for cancer therapy.
DNA Repair Mechanisms
Research on pyrimidine derivatives has also contributed to understanding the repair mechanisms of DNA damage induced by UV radiation. Studies have shown that certain pyrimidine derivatives can simulate the intermediates formed during DNA repair processes, providing insights into the molecular mechanisms underlying photolyase-mediated DNA repair (Domratcheva & Schlichting, 2009). This knowledge is crucial for developing therapeutic strategies against UV-induced skin cancers and other genetic disorders.
Material Science Applications
In material science, pyrimidine derivatives are explored for their potential in creating novel materials with specific optical and electronic properties. For instance, computational studies have been conducted to model efficient charge transfer materials based on pyrimidine derivatives for applications in electronics and photonics (Irfan, 2014). These studies aim to design compounds with reduced energy gaps, enhanced intra-molecular charge transfer, and improved photophysical properties for use in optoelectronic devices.
Structural and Mechanistic Studies
Structural and mechanistic studies on pyrimidine derivatives have facilitated the understanding of their interaction with biological macromolecules, contributing to drug design and discovery. For example, the synthesis and biological activity evaluation of thieno[2,3-d]pyrimidine antifolate inhibitors have revealed their selectivity for folate receptors over other transport mechanisms, offering insights into their mechanism of action as antitumor agents (Deng et al., 2009).
Mechanism of Action
Target of action
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They interact with a variety of targets in the body, including enzymes and receptors, to exert their effects.
Mode of action
Pyrimidines often work by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical pathways
Pyrimidines are involved in a number of biochemical pathways. They can inhibit prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of action
Many pyrimidines have been found to exhibit potent anti-inflammatory effects .
properties
IUPAC Name |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7(1)9-3-10(12-6-11-9)14-8-4-13-5-8/h3,6-8H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUCVTAJSJDRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OC3COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

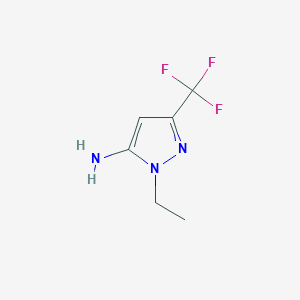
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2976892.png)
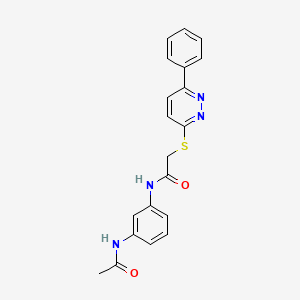
![5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-1,3-thiazolane-2,4-dione](/img/structure/B2976896.png)
![Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2976899.png)
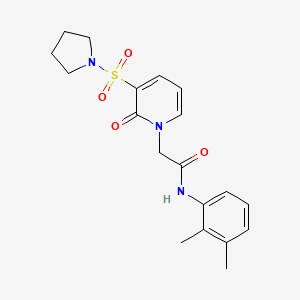
![3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2976902.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one](/img/structure/B2976903.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2976904.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B2976907.png)
![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2976909.png)
![7-(3-morpholin-4-ylpropyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2976910.png)
